rac-(3R,4R)-oxane-3,4-diol, trans
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Overview
Description
rac-(3R,4R)-oxane-3,4-diol, trans: is a chiral compound with two stereocenters, making it an interesting subject for stereochemistry studies. This compound is a diol, meaning it contains two hydroxyl groups, and it is derived from oxane, a six-membered ring ether. The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-oxane-3,4-diol, trans can be achieved through various methods. One common approach involves the use of chiral starting materials or catalysts to ensure the formation of the desired stereoisomer. For example, the enantiospecific synthesis can be carried out using microwave-induced reactions, which have been shown to be effective in producing optically active compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process may include steps such as resolution of racemic mixtures to obtain the desired enantiomer or the use of chiral catalysts to direct the synthesis towards the trans isomer.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-oxane-3,4-diol, trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl groups and the stereochemistry of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.
Scientific Research Applications
rac-(3R,4R)-oxane-3,4-diol, trans has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme catalysis and stereoselective reactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which rac-(3R,4R)-oxane-3,4-diol, trans exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in enzyme catalysis, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme .
Comparison with Similar Compounds
- rac-(3R,4R)-4-phenylthiolane-3-carboxylic acid, trans
- rac-(3R,4R)-4-(Methylsulfanyl)oxolan-3-ol, trans
- rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol, trans
Uniqueness: rac-(3R,4R)-oxane-3,4-diol, trans is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which make it a versatile compound for various chemical reactions and applications. Its ability to form different derivatives through oxidation, reduction, and substitution reactions further enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
79026-39-4 |
---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
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